molecular formula C10H8BrF3O2 B3037987 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid CAS No. 68755-36-2

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B3037987
CAS RN: 68755-36-2
M. Wt: 297.07 g/mol
InChI Key: VLXQANRLIUVBKP-UHFFFAOYSA-N
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Description

“3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H8BrF3O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrF3O2/c11-8-5-7 (10 (12,13)14)3-1-6 (8)2-4-9 (15)16/h1,3,5H,2,4H2, (H,15,16) and the InChI key is VLXQANRLIUVBKP-UHFFFAOYSA-N . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

As mentioned earlier, while specific reactions involving “this compound” are not available, similar compounds have been used in various chemical reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.07 . It is a solid at room temperature . The density of a similar compound, “2-[4-(Bromomethyl)phenyl]propionic acid”, at 25°C is 1.4212g/ml .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, related to 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid, have been prepared using Wittig methylenation, providing access to functionalized (trifluoromethyl)benzenes and -pyridines. This highlights the potential utility of related compounds in organic synthesis and materials science (Volle & Schlosser, 2002).
  • Synthesis techniques for 3-(trichlorogermyl)propanoic acid and 3-(triphenylgermyl)propanoic acid, compounds with structural similarities to this compound, showcase unique reactivity and potential for creating diverse organic molecules (Qiang et al., 2010).

Biological and Pharmaceutical Research

  • Studies on similar compounds, like 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, have explored their interactions with DNA, urease inhibition, and antioxidant properties, indicating potential biomedical applications (Rasool et al., 2021).
  • The phytotoxic and genotoxic effects of cinnamic acid derivatives (structurally similar to this compound) on wheat plants highlight the ecological impact and potential applications in agriculture and environmental sciences (Jităreanu et al., 2013).

Material Science and Chemistry

  • Research into 3-(4-Bromo phenyl) azetidine and similar compounds demonstrates the exploration of novel antimicrobial agents, suggesting potential applications in material science and medical research (Doraswamy & Ramana, 2013).
  • The development of new synthetic methods for producing complex organic compounds like 2-(4-bromo phenyl)-3-(tertiarybutyloxy carbonyl amino)-propan-1-ol-(4-toluene sulphonate) showcases the potential for advancing synthetic techniques in chemistry (Davadra et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXQANRLIUVBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

[2-Bromo-4-(trifluoromethyl)benzyl]malonic acid (9.80 g, 28.7 mmol) in a round-bottom flask was heated to 180° C. and heating was continued at 180° C. for 1.5 hrs. After cooling to room temperature, the solid was dissolved in ether. The resulting solution was dried over MgSO4 and concentrated. The solid was washed with hexane to give the title compound (7.20 g, 85%). MS calculated for C10H8BrF3O2: (M+H)+ 297. found 297.0, 299.0.
Name
[2-Bromo-4-(trifluoromethyl)benzyl]malonic acid
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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